molecular formula C14H13BrN2O3S B15018124 N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide

N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B15018124
M. Wt: 369.24 g/mol
InChI Key: MWLIRRXEOAAAOK-MHWRWJLKSA-N
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Description

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo group, a methoxy group, and a benzenesulfonohydrazide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromo and methoxy groups enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of both bromo and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H13BrN2O3S/c1-20-12-7-8-14(15)11(9-12)10-16-17-21(18,19)13-5-3-2-4-6-13/h2-10,17H,1H3/b16-10+

InChI Key

MWLIRRXEOAAAOK-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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